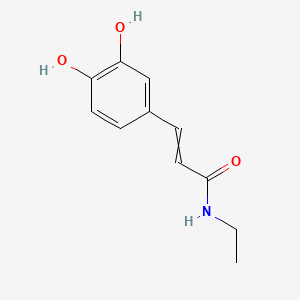![molecular formula C24H17F5N2O2S B13837786 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide is a complex organic compound that belongs to the benzothiazine class. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a benzothiazine core, which is a bicyclic structure containing both benzene and thiazine rings. The presence of fluorine atoms in the phenyl groups attached to the benzothiazine core can enhance the compound’s stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide typically involves multiple steps, including the formation of the benzothiazine core and the introduction of the fluorinated phenyl groups. One common synthetic route involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine core. This is followed by the introduction of the fluorinated phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in controlling reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient synthetic routes and reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its high stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups can enhance its binding affinity to these targets, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzothiazine-6-carboxamide
- 4-[(3,4,5-trifluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzothiazine-6-carboxamide
- 4-[(2,4,6-trifluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzothiazine-6-carboxamide
Uniqueness
The uniqueness of 4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide lies in its specific arrangement of fluorine atoms, which can significantly influence its chemical properties and reactivity. The presence of multiple fluorine atoms can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C24H17F5N2O2S |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C24H17F5N2O2S/c1-12-24(33)31(11-13-4-15(25)7-16(26)5-13)21-6-14(2-3-22(21)34-12)23(32)30-10-18-19(28)8-17(27)9-20(18)29/h2-9,12H,10-11H2,1H3,(H,30,32) |
Clave InChI |
DWSBOFDWKOSIJI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)CC4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


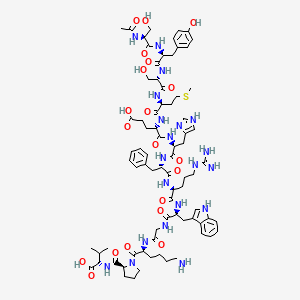
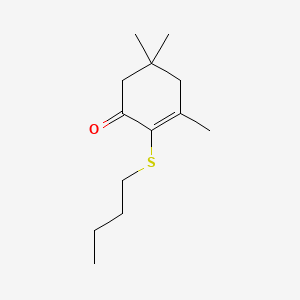

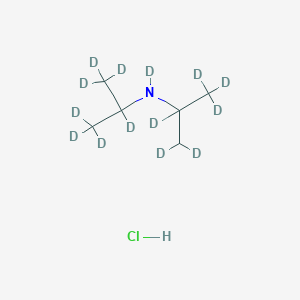
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
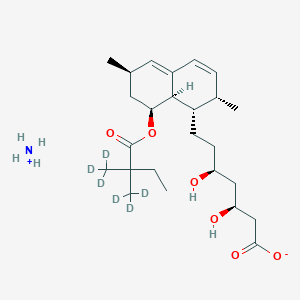
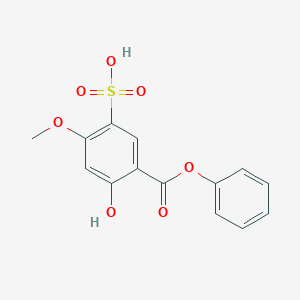
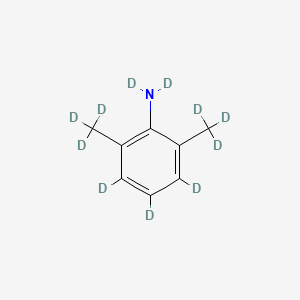

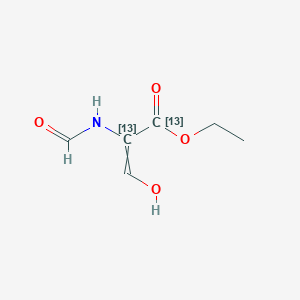
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
